molecular formula C24H33N3O6S B14368085 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate CAS No. 93672-53-8

2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate

Cat. No.: B14368085
CAS No.: 93672-53-8
M. Wt: 491.6 g/mol
InChI Key: WTVPXCOTPHPEQA-UHFFFAOYSA-M
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Description

2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is a diazonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate typically involves the diazotization of the corresponding amine precursor. The process generally includes the following steps:

    Formation of the Amine Precursor:

    Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling with Benzenesulfonate: The diazonium salt is then coupled with benzenesulfonate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling component.

    Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.

    Coupling Reactions: Azo dyes with varying colors and properties.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
  • 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate

Comparison

Compared to its analogs, 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is unique due to its specific counterion (benzenesulfonate), which can influence its solubility, stability, and reactivity. The choice of counterion can affect the compound’s performance in various applications, making it a valuable variant for specific research and industrial purposes.

Properties

CAS No.

93672-53-8

Molecular Formula

C24H33N3O6S

Molecular Weight

491.6 g/mol

IUPAC Name

benzenesulfonate;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium

InChI

InChI=1S/C18H28N3O3.C6H6O3S/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;7-10(8,9)6-4-2-1-3-5-6/h13-14H,3-12H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

WTVPXCOTPHPEQA-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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